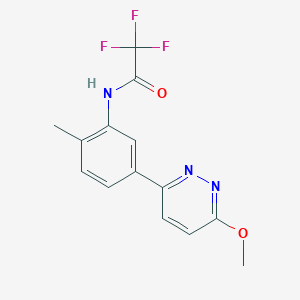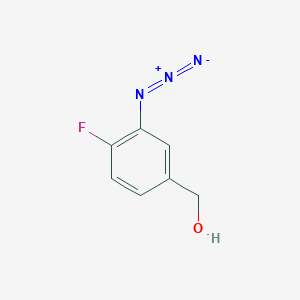
(3-Azido-4-fluorophenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While specific synthesis methods for “(3-Azido-4-fluorophenyl)methanol” were not found, organic azides, in general, have been synthesized using various methods . For instance, the Staudinger reduction of aryl azides by applying phosphines is commonly used to prepare anilines, where the aryl azide serves as a stable precursor for amines .Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenyl ring with fluorine and azido substituents, and a methanol group. The molecular weight is 167.143.Chemical Reactions Analysis
Organic azides, such as “this compound”, are known for their versatile chemistry. They can undergo functional group transformations such as 1,3-dipolar cycloaddition, Staudinger ligation, or C–H bond amination . The azido group readily undergoes functional group transformations .Scientific Research Applications
Protective Group in Peptoid Synthesis
(3-Azido-4-fluorophenyl)methanol and its derivatives, such as tris(4-azidophenyl)methanol, demonstrate significant utility as a protecting group for thiols in peptoid synthesis. This compound offers the advantages of being easily functionalized via copper-catalyzed cycloaddition reactions, providing multiple avenues for material chemistry applications. The aryl azide can be cleaved under mild conditions through a Staudinger reduction, highlighting its versatility and efficiency (Qiu et al., 2023).
Synthesis of Multi-Substituted Arenes
This compound-related compounds, such as (6-Amino-2-chloro-3-fluorophenyl)methanol, have been synthesized using palladium-catalyzed C-H halogenation reactions. This method offers several advantages, including milder reaction conditions, higher yields, better selectivity, practicality, and chemical diversity compared to traditional synthesis methods (Sun, Sun, & Rao, 2014).
Refractive Indices Study
The refractive indices of 3-(4-Fluorophenyl)-1-phenylprop-2-en-1-one, a compound related to this compound, have been measured in methanol and benzene mixtures. These measurements aid in understanding the nature of dipole and solute-solvent, solvent-solvent interactions, and are crucial in characterizing the compound's physical properties (Chavan & Gop, 2016).
Theoretical Study and Structure-Activity Relationship
A theoretical study of compounds similar to this compound, such as (RS)-(4-fluorophenyl) (pyridine-2yl) methanol, has been conducted using Density Functional Theory (DFT). This study helps in understanding the active sites of the molecule and the structure-activity relationship, contributing to the knowledge of its potential applications (Trivedi, 2017).
Future Directions
Mechanism of Action
Target of Action
Azido groups are often used in photoaffinity labeling, a technique used to identify the target of bioactive compounds . The azido group can form a covalent bond with the target molecule when exposed to UV light, allowing the target to be identified.
Mode of Action
Azido groups are often used in the synthesis of nucleoside analogs, such as azt, which inhibit viral replication by acting as chain terminators during dna synthesis .
properties
IUPAC Name |
(3-azido-4-fluorophenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3O/c8-6-2-1-5(4-12)3-7(6)10-11-9/h1-3,12H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVCSOYVGRQLOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)N=[N+]=[N-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3-chlorophenyl)-N-[3-(difluoromethylsulfonyl)phenyl]piperazine-1-carbothioamide](/img/structure/B2468289.png)
![N-[6-(1-Methylpiperidin-4-yl)oxypyridin-3-yl]prop-2-enamide](/img/structure/B2468292.png)
![2-(2-chloro-6-fluorobenzyl)-N-cyclohexyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2468293.png)
![2-[(4-Fluorosulfonyloxyanilino)methyl]-1-methylimidazole](/img/structure/B2468294.png)
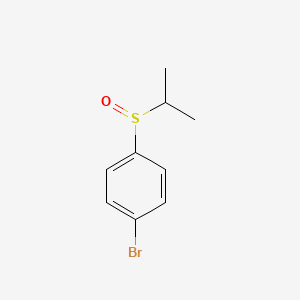
![2-[4-(Aminomethyl)phenyl]benzoic acid;hydrochloride](/img/structure/B2468298.png)
![N-(4-fluorobenzyl)-N'-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl}ethanediamide](/img/structure/B2468299.png)
![N1-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-phenethyloxalamide](/img/structure/B2468301.png)
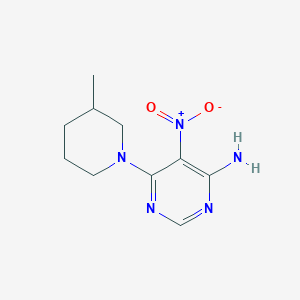
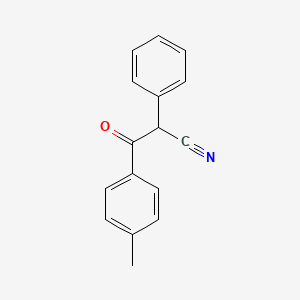

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-tosylquinolin-4-amine](/img/structure/B2468306.png)
